molecular formula C9H14ClN3O2S B4973792 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole

4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole

货号 B4973792
分子量: 263.75 g/mol
InChI 键: ILUQUVKDRHJYNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole (known as CP-690,550) is a small molecule drug that was developed by Pfizer for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathway of various cytokines that are involved in the immune response. CP-690,550 has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用机制

CP-690,550 is a selective inhibitor of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which is a non-receptor tyrosine kinase that is involved in the signaling pathway of various cytokines, such as interleukins and interferons. 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole plays a critical role in the differentiation and proliferation of immune cells, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. This results in a decrease in the immune response and a subsequent reduction in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, in patients with autoimmune diseases. This leads to a decrease in the activation of T-cells and a subsequent reduction in the symptoms of the disease. In addition, CP-690,550 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

实验室实验的优点和局限性

CP-690,550 is a potent and selective inhibitor of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which makes it an ideal tool for studying the role of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole in the immune response. However, its use is limited by its specificity, as it only targets 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole and not other JAK family members. In addition, CP-690,550 has a short half-life and requires frequent dosing, which can be a limitation in long-term experiments.

未来方向

CP-690,550 has shown promise in the treatment of autoimmune diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some possible future directions for research include:
1. Investigating the use of CP-690,550 in combination with other immunomodulatory agents to enhance its efficacy.
2. Studying the long-term effects of CP-690,550 on the immune system and its potential impact on the risk of infections and malignancies.
3. Developing new 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole inhibitors with improved pharmacokinetic properties and broader selectivity for other JAK family members.
4. Investigating the use of CP-690,550 in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease.
In conclusion, CP-690,550 is a promising drug for the treatment of autoimmune diseases, and its mechanism of action and potential therapeutic applications warrant further research. Its selective inhibition of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole makes it an ideal tool for studying the role of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole in the immune response, and its favorable safety profile makes it a promising candidate for clinical use.

合成方法

The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with pyrrolidine and sulfur dioxide to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydride and methyl iodide to introduce the methyl group at the 5-position of the pyrazole ring. The final step involves the reaction of the intermediate with 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole to form the active drug.

科学研究应用

CP-690,550 has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, CP-690,550 has been investigated for its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.

属性

IUPAC Name

4-chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2S/c1-7-9(10)8(2)13(11-7)16(14,15)12-5-3-4-6-12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUQUVKDRHJYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)N2CCCC2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。